molecular formula C12H18BNO2S B1463160 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester CAS No. 1245524-04-2

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester

Cat. No. B1463160
M. Wt: 251.16 g/mol
InChI Key: IOJBQVWYVATTEQ-UHFFFAOYSA-N
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Description

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a chemical compound with the following properties:



  • Empirical Formula : C~9~H~14~BNO~2~S

  • Molecular Weight : 211.09 g/mol

  • CAS Number : 1086111-09-2

  • Appearance : Solid form



Synthesis Analysis

The synthesis of this compound involves the reaction of a cyclopropyl-thiazole precursor with boronic acid pinacol ester. The specific synthetic route may vary, but it typically includes the following steps:



  • Preparation of Cyclopropyl-Thiazole : Starting from commercially available or synthesized precursors, the cyclopropyl-thiazole ring is formed.

  • Boronic Acid Pinacol Ester Coupling : The cyclopropyl-thiazole is then coupled with boronic acid pinacol ester under suitable conditions. This reaction forms the desired product.



Molecular Structure Analysis

The molecular structure of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester consists of a thiazole ring fused with a cyclopropyl group and a boronic acid moiety. The pinacol ester functional group provides stability and solubility.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Cross-Coupling Reactions : It can undergo Suzuki-Miyaura or Negishi coupling reactions with aryl or vinyl halides.

  • Protodeboronation : Under specific conditions, the boronic acid group can be removed, leading to functionalization of the thiazole ring.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF).

  • Stability : Sensitive to air and moisture; store under inert conditions.


Scientific Research Applications

Strategies for Analyzing Reactive Pinacolboronate Esters

Pinacolboronate esters, including derivatives like 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are pivotal for constructing complex molecules. The analysis of these reactive esters poses unique challenges due to their propensity to hydrolyze, necessitating unconventional analytical approaches to ensure stability and adequate solubilization for purity assessments (Zhong et al., 2012).

Microwave-Assisted Synthesis

The use of microwave-assisted synthesis techniques demonstrates the utility of pinacol ester derivatives in rapidly constructing compound libraries. Such methods highlight the adaptability of boronic acid pinacol esters in facilitating clean Suzuki coupling reactions under microwave conditions, offering efficient pathways to synthesize diverse chemical structures (Dimauro & Kennedy, 2007).

Stereoselective Synthesis of Cyclopropylboronate Esters

Research on 1-alkenyl-1,1-heterobimetallic intermediates has opened up new avenues for the stereoselective synthesis of cyclopropyl alcohol boronate esters, showcasing the versatility of boronic esters in constructing compounds with multiple stereocenters. This methodology underlines the potential of boronic esters in the stereoselective synthesis of complex molecules, including cyclopropylboronate esters (Hussain et al., 2009).

Cyanomethylation of Aryl Halides

The development of a palladium-catalyzed protocol for cyanomethylation using isoxazole-4-boronic acid pinacol ester illustrates the capacity of boronic esters to participate in complex reactions. This method showcases the ability to transform aryl bromides into arylacetonitriles, further underscoring the versatility of boronic esters in organic synthesis (Velcicky et al., 2011).

Safety And Hazards


  • Hazard Class : Acute Toxicity (Oral)

  • Signal Word : Danger

  • Precautionary Statements : Avoid ingestion (P301 + P310).

  • Flash Point : Not applicable (non-combustible).


Future Directions

Research on 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester continues to explore its applications in:



  • Medicinal Chemistry

  • Materials Science

  • Organic Synthesis


properties

IUPAC Name

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-14-10(17-9)8-5-6-8/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJBQVWYVATTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155623
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester

CAS RN

1245524-04-2
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245524-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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